

preparation of DEAE-dextran for gene transfection experiments

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Compound of Interest

Compound Name: 2-(Diethylamino)ethanol

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Application Notes: DEAE-Dextran Mediated Gene Transfection

Introduction

DEAE-dextran (diethylaminoethyl-dextran) is a polycationic derivative of the carbohydrate polymer dextran and represents one of the earliest chemical methods for introducing nucleic acids into cultured mammalian cells.[1][2][3] The technique's enduring utility in research is attributed to its simplicity, affordability, and reproducibility.[1][4] This method is particularly well-suited for transient gene expression studies, such as the analysis of promoter and enhancer functions, and for the overexpression of recombinant proteins.[4][5]

Mechanism of Action

The process of DEAE-dextran mediated transfection is based on electrostatic interactions. The positively charged DEAE-dextran molecules associate tightly with the negatively charged phosphate backbone of the nucleic acid (e.g., plasmid DNA).[1][2] This interaction results in the formation of a compact, positively charged complex. The net positive charge of this complex facilitates its adhesion to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[6][7] To further enhance uptake efficiency, an osmotic shock, typically induced by agents like dimethyl sulfoxide (DMSO) or glycerol, can be applied.[1][8]

Advantages and Disadvantages

The primary advantages of the DEAE-dextran method are its simplicity, speed, low cost, and high reproducibility.^{[2][4]} However, it also presents several disadvantages. The method can exhibit cytotoxicity and may induce morphological changes in the treated cells.^{[1][4]}

Transfection efficiency can be low in certain cell types, particularly primary cells (often less than 10%).^{[1][2]} Furthermore, the protocol necessitates the use of reduced-serum media during the transfection process and is generally limited to transient, rather than stable, transfections.^{[1][2][4]}

Optimization Parameters

Successful transfection with DEAE-dextran is dependent on the optimization of several key parameters, which can vary significantly between different cell types.

Parameter	Recommended Range	Notes
Cell Confluency	50-70%	Cells should be in the logarithmic growth phase for optimal transfection. [9]
DNA Purity (A260/A280)	≥ 1.7	High-purity, endotoxin-free DNA is crucial for minimizing cytotoxicity and maximizing efficiency. [10]
Plasmid DNA Concentration	5-10 μg per 10 cm plate	This can be optimized based on cell type and experimental goals. [9]
DEAE-Dextran Concentration	1 mg/mL (stock solution)	The final concentration in the transfection mix should be optimized. Not all lots of DEAE-dextran perform equally well. [9]
Enhancing Agents	20% Glycerol or DMSO	Used to induce osmotic shock and improve DNA uptake. [8] [9] Chloroquine (100 μM) can also be used to inhibit lysosomal degradation of the complexes. [9]
Incubation Time	15 min (RT) + 40-60 min (37°C)	The duration of exposure to the DNA/DEAE-dextran complexes is a critical parameter to optimize. [9]

Experimental Protocols

I. Preparation of Reagents

DEAE-Dextran Stock Solution (1 mg/mL)

- Dissolve 50 mg of DEAE-dextran in 50 mL of Tris-buffered saline (TS) or Hank's Balanced Salt Solution (HBSS).
- Warm the solution to 37°C to aid in dissolution.[9]
- Sterilize the solution by filtering it through a 0.45 µm filter.[9]
- Store the stock solution at 4°C.

20% Glycerol Solution

- Add 20 mL of pure glycerol to 80 mL of TS.
- Mix thoroughly until the glycerol is completely dissolved.
- Sterilize through a 0.45 µm filter and store at room temperature.[9]

100 µM Chloroquine Solution

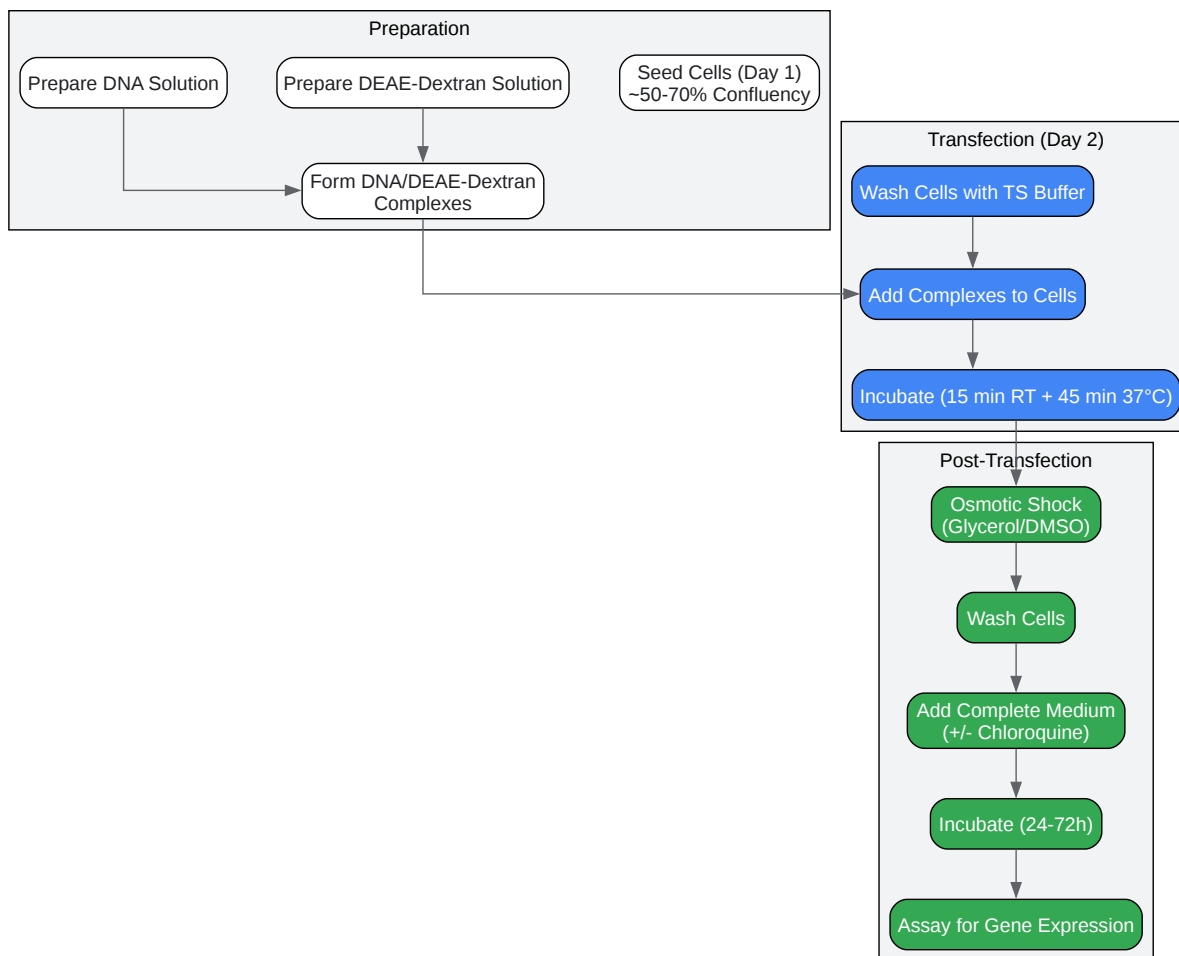
- Prepare a 10 mM stock solution by dissolving 52 mg of chloroquine diphosphate in 10 mL of water.
- Filter sterilize and protect from light.
- Dilute the stock solution 1:100 in culture medium to achieve a final concentration of 100 µM.
[9]

II. Transfection Protocol for Adherent Cells (per 10 cm plate)

- Cell Seeding: The day before transfection, seed approximately 5×10^5 to 1×10^6 cells per 10 cm plate to ensure they are 50-70% confluent on the day of transfection.[9]
- Preparation of DNA/DEAE-Dextran Complex:
 - Dilute 5-10 µg of plasmid DNA into 750 µL of TS at room temperature.
 - In a separate tube, add 750 µL of the 1 mg/mL DEAE-dextran stock solution.
 - Add the DEAE-dextran solution to the diluted DNA solution and mix gently.

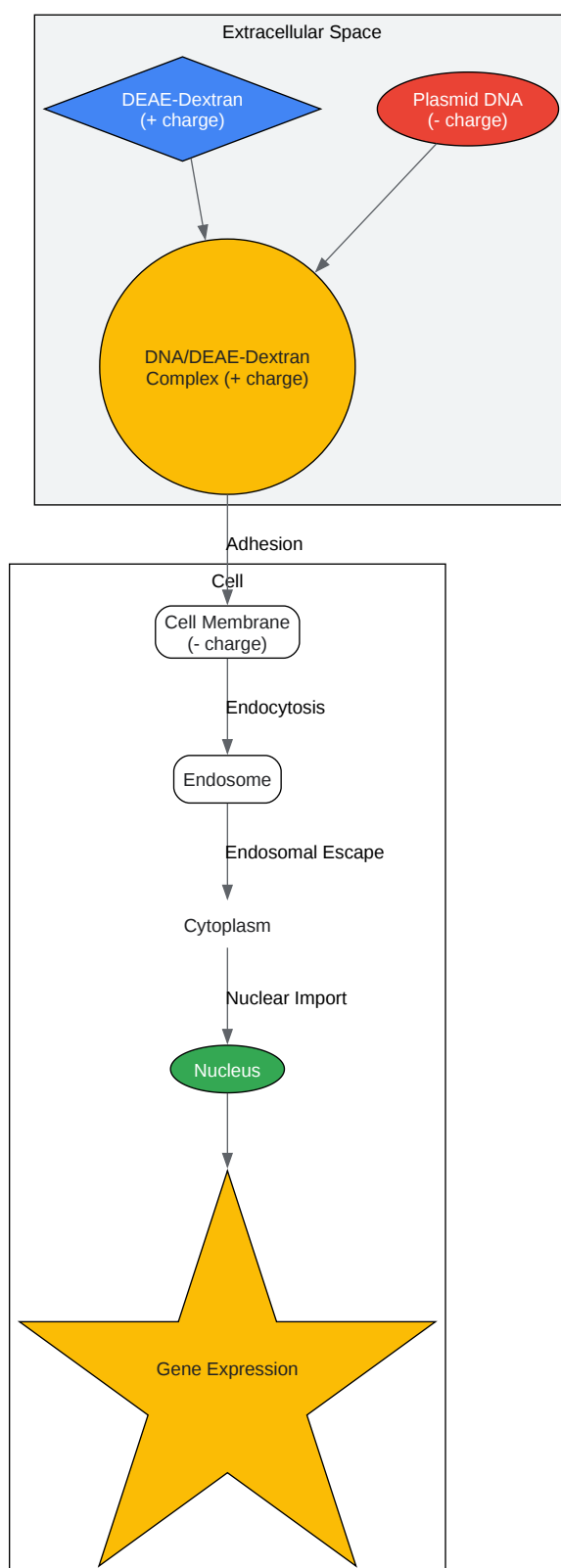
- Transfection:
 - Aspirate the culture medium from the cells.
 - Gently wash the cell monolayer twice with 10 mL of room temperature TS.[\[9\]](#)
 - Add the 1.5 mL DNA/DEAE-dextran mixture to the center of the plate.[\[9\]](#)
 - Incubate at room temperature for 15 minutes, tilting the plate occasionally to ensure even distribution.[\[9\]](#)
 - Transfer the plate to a 37°C incubator for an additional 40-60 minutes, continuing to tilt every 15 minutes.[\[9\]](#)
- Osmotic Shock (Optional but Recommended):
 - Aspirate the DNA/DEAE-dextran mixture.
 - Add 3 mL of 20% glycerol in TS to the plate and leave for exactly 70 seconds.[\[9\]](#)
 - Aspirate the glycerol solution and wash the cells twice with room temperature TS.[\[9\]](#)
- Post-Transfection Care:
 - Add 10 mL of complete culture medium (containing serum). For enhanced expression, this medium can be supplemented with 100 µM chloroquine for 3-4 hours, after which it should be replaced with fresh complete medium.[\[9\]](#)
 - Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assaying for gene expression.

Visualizing the Process



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Caption: Workflow for DEAE-dextran mediated gene transfection.



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References

- 1. DEAE-Dextran Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. DEAE-DEXTRAN-Application_Chemicalbook [chemicalbook.com]
- 3. DEAE-Dextran Transfection of Mammalian Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfection using DEAE-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novapublishers.com [novapublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. DEAE-Dextran Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. DEAE - Dextran - Thaler Center for HIV and Retrovirus Research [med.virginia.edu]
- 10. genscript.com [genscript.com]
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